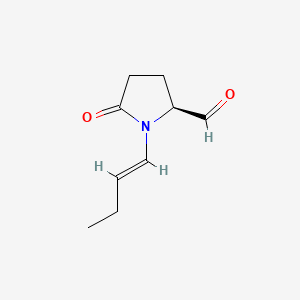
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde, also known as BOCP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BOCP is a pyrrolidine-based aldehyde that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is not well understood. However, it has been suggested that this compound may act as an aldehyde trap, reacting with aldehyde-containing molecules to form stable adducts. This compound has also been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of certain viruses, including herpes simplex virus type 1 and human cytomegalovirus. This compound has also been reported to exhibit anti-inflammatory and antioxidant activities. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase, which could have potential applications in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde in lab experiments is its ease of synthesis. This compound can be synthesized using simple and efficient methods. In addition, this compound can be used as a building block for the synthesis of various compounds, making it a versatile tool in organic synthesis. However, one of the limitations of using this compound is its relatively low stability, which could limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for the research on (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde. One direction is the development of new synthetic methods for this compound that are more efficient and selective. Another direction is the investigation of the mechanism of action of this compound, which could provide insights into its potential applications in various fields. Furthermore, the exploration of the biological activities of this compound could lead to the development of new drugs and therapeutic agents. Finally, the use of this compound in the preparation of functional materials could lead to the development of new sensors and devices.
Métodos De Síntesis
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has been synthesized using different methods, including the reaction of 2-pyrrolidone with butenal, followed by oxidation with pyridinium chlorochromate, and the reaction of 2-pyrrolidone with butenal in the presence of a catalytic amount of palladium acetate and triphenylphosphine. The latter method has been reported to be more efficient and selective in producing this compound.
Aplicaciones Científicas De Investigación
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has shown potential applications in various scientific research fields, including organic synthesis, medicinal chemistry, and materials science. This compound has been used as a building block in the synthesis of various compounds, including pyrrolidine-based amino acids and peptides. This compound has also been used in the synthesis of chiral ligands for asymmetric catalysis. In medicinal chemistry, this compound has been investigated for its potential as an antiviral agent and as a scaffold for the development of new drugs. This compound has also been used in the preparation of functional materials, such as fluorescent sensors and molecular switches.
Propiedades
IUPAC Name |
(2S)-1-[(E)-but-1-enyl]-5-oxopyrrolidine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-3-6-10-8(7-11)4-5-9(10)12/h3,6-8H,2,4-5H2,1H3/b6-3+/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZXCYXZINUSAX-HFSLJOEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CN1C(CCC1=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/N1[C@@H](CCC1=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3Z)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-(2-methylpropoxy)benzamide](/img/no-structure.png)